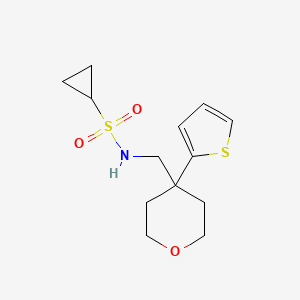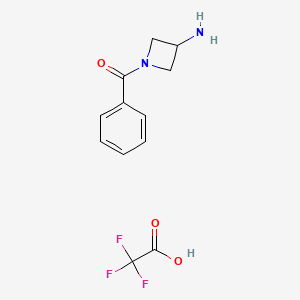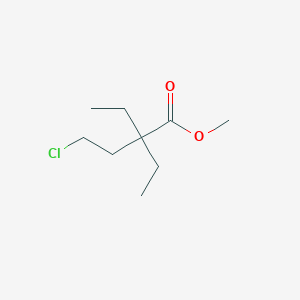![molecular formula C16H12F3N3 B2818284 4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine CAS No. 10249-46-4](/img/structure/B2818284.png)
4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1584-58-3 . It has a molecular weight of 315.32 .
Molecular Structure Analysis
The InChI code for “4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide” is 1S/C14H12F3NO2S/c1-10-5-7-13 (8-6-10)21 (19,20)18-12-4-2-3-11 (9-12)14 (15,16)17/h2-9,18H,1H3 .Applications De Recherche Scientifique
Synthesis and Polymer Applications
A novel fluorinated diamine monomer with phthalazinone moiety was synthesized and used to create a series of new fluorinated polyamides. These polymers exhibited excellent thermal stability, solubility in various polar aprotic solvents, and were amorphous in nature. The research highlights the potential of such compounds in developing high-performance materials with specific properties like solubility and thermal stability (Wang et al., 2007).
Anticancer Research
Compounds containing the phthalazinone structure have been evaluated for their anticancer potential. For instance, a series of 3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines were synthesized and showed significant anticancer activity against various human cancer cells. These compounds act as K+ channel inhibitors in cancer models, highlighting their therapeutic potential in cancer treatment (Romero et al., 2020).
Chemical Synthesis
Phthalazinone derivatives are key intermediates in chemical synthesis, offering routes to diverse bioactive compounds. For example, novel 4-Benzyl-1(2H)-Phthalazinone derivatives with expected anticancer activity were synthesized, demonstrating the versatility of phthalazinone-based compounds in synthesizing biologically active molecules (Rayes et al., 2019).
Material Science
Phthalazinone-containing polymers exhibit unique properties, making them suitable for various applications in material science. Aromatic polyamides containing the phthalazinone moiety were synthesized, showing high thermal stability and solubility in organic solvents, which could be useful in creating advanced materials for technological applications (Cheng et al., 2002).
Photochemical Studies
Phthalazinone derivatives have been studied for their photochemical behavior, indicating potential applications in the development of photoactive materials. The fluorescence enhancement of certain stilbene derivatives by N-phenyl substitutions, known as the "amino conjugation effect," is an example of how phthalazinone-related compounds can contribute to understanding and developing novel photoactive materials (Yang et al., 2002).
Mécanisme D'action
Safety and Hazards
The compound “4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide” is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3/c1-10-13-7-2-3-8-14(13)15(22-21-10)20-12-6-4-5-11(9-12)16(17,18)19/h2-9H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJYALVYNSCNJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/no-structure.png)



![N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2818210.png)
![5-bromo-N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-3-carboxamide](/img/structure/B2818212.png)

![1-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea](/img/structure/B2818217.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2818218.png)


![N-[(2-Ethoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2818224.png)
